molecular formula C26H26N4O3 B12011287 N'-[(E)-(2-Hydroxy-1-naphthyl)methylidene]-3-[4-(isopentyloxy)phenyl]-1H-pyrazole-5-carbohydrazide

N'-[(E)-(2-Hydroxy-1-naphthyl)methylidene]-3-[4-(isopentyloxy)phenyl]-1H-pyrazole-5-carbohydrazide

Cat. No.: B12011287
M. Wt: 442.5 g/mol
InChI Key: WGZHRWHZAVKSMX-JVWAILMASA-N
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Description

N’-[(E)-(2-Hydroxy-1-naphthyl)methylidene]-3-[4-(isopentyloxy)phenyl]-1H-pyrazole-5-carbohydrazide is a complex organic compound with a molecular formula of C26H26N4O3 and a molecular weight of 442.52 g/mol . This compound is notable for its unique structure, which includes a naphthyl group, a pyrazole ring, and an isopentyloxyphenyl group. It is primarily used in scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of N’-[(E)-(2-Hydroxy-1-naphthyl)methylidene]-3-[4-(isopentyloxy)phenyl]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 2-hydroxy-1-naphthaldehyde with 3-[4-(isopentyloxy)phenyl]-1H-pyrazole-5-carbohydrazide under specific reaction conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, at a controlled temperature. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N’-[(E)-(2-Hydroxy-1-naphthyl)methylidene]-3-[4-(isopentyloxy)phenyl]-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

N’-[(E)-(2-Hydroxy-1-naphthyl)methylidene]-3-[4-(isopentyloxy)phenyl]-1H-pyrazole-5-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2-Hydroxy-1-naphthyl)methylidene]-3-[4-(isopentyloxy)phenyl]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

N’-[(E)-(2-Hydroxy-1-naphthyl)methylidene]-3-[4-(isopentyloxy)phenyl]-1H-pyrazole-5-carbohydrazide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C26H26N4O3

Molecular Weight

442.5 g/mol

IUPAC Name

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-3-[4-(3-methylbutoxy)phenyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C26H26N4O3/c1-17(2)13-14-33-20-10-7-19(8-11-20)23-15-24(29-28-23)26(32)30-27-16-22-21-6-4-3-5-18(21)9-12-25(22)31/h3-12,15-17,31H,13-14H2,1-2H3,(H,28,29)(H,30,32)/b27-16+

InChI Key

WGZHRWHZAVKSMX-JVWAILMASA-N

Isomeric SMILES

CC(C)CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(C=CC4=CC=CC=C43)O

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C=CC4=CC=CC=C43)O

Origin of Product

United States

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